molecular formula C24H27BrN4O2S B10862995 N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide

N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide

Cat. No.: B10862995
M. Wt: 515.5 g/mol
InChI Key: SEDSKBXTMJIAGZ-UHFFFAOYSA-N
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Description

N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound with a unique structure that includes a brominated indole core, a bicyclic azabicyclo octane moiety, and a thiophene carboxyhydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the brominated indole core. This can be achieved through bromination of the indole precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions . Finally, the thiophene carboxyhydrazide group is attached via a condensation reaction with the appropriate hydrazide derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to streamline production .

Mechanism of Action

The mechanism of action of N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE is unique due to its specific structural features, such as the combination of a brominated indole core, a bicyclic azabicyclo octane moiety, and a thiophene carboxyhydrazide group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C24H27BrN4O2S

Molecular Weight

515.5 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminothiophene-2-carboxamide

InChI

InChI=1S/C24H27BrN4O2S/c1-23(2)10-16-11-24(3,12-23)13-28(16)14-29-18-7-6-15(25)9-17(18)20(22(29)31)26-27-21(30)19-5-4-8-32-19/h4-9,16,31H,10-14H2,1-3H3

InChI Key

SEDSKBXTMJIAGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)C5=CC=CS5)C)C

Origin of Product

United States

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